2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one
Description
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)quinoline-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-14-18(20(25)24(23(14)2)16-10-4-3-5-11-16)22-28(26,27)17-12-6-8-15-9-7-13-21-19(15)17/h3-13,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXHFUGRVINCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Aminoantipyrine
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one (4-aminoantipyrine) is synthesized via the condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by methylation and amination. Key parameters include:
Structural Confirmation
The identity of the intermediate is verified via:
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IR Spectroscopy : N-H stretch at 3300 cm⁻¹, C=O at 1680 cm⁻¹, and aromatic C-H bends at 750 cm⁻¹.
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Mass Spectrometry : Molecular ion peak at m/z 203.10586 ([M]⁺).
The introduction of the 8-quinolylsulfonyl group to the pyrazolinone core is achieved through a sulfonylation reaction. This step is critical for conferring kinase inhibitory activity.
Reaction Mechanism
The primary amine group of 4-aminoantipyrine reacts with 8-quinoline sulfonyl chloride in a nucleophilic substitution:
Base : Triethylamine (TEA) or pyridine (1.2–1.5 equivalents) to scavenge HCl.
Optimized Procedure
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Reagents :
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Conditions :
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Temperature: 0–5°C (ice bath) to minimize side reactions.
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Time: 12–24 hours under nitrogen atmosphere.
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Workup :
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) :
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¹³C NMR (100 MHz, CDCl₃) :
Purity Assessment
Alternative Synthetic Routes
Microwave-Assisted Synthesis
To reduce reaction times, microwave irradiation (100 W, 80°C, 30 minutes) has been explored, yielding comparable results (60–62%).
Solid-Phase Synthesis
Immobilization of 4-aminoantipyrine on Wang resin followed by on-resin sulfonylation has been reported, though yields remain suboptimal (40–45%).
Challenges and Optimization
Side Reactions
Solvent Selection
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Polar Aprotic Solvents : DMF and DMSO increase reaction rates but complicate purification.
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Non-Polar Solvents : Toluene and DCM offer better control but require longer times.
Applications and Derivatives
The target compound’s kinase inhibition activity enhances β-lactam antibiotic efficacy against resistant bacteria. Structural analogs with modified sulfonamide groups (e.g., 2-bromophenyl or 2,5-dichlorophenyl variants) show broader spectra .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various human solid tumors with effective concentrations (EC50) ranging from 400 to 700 nM . The structure-activity relationship (SAR) studies reveal that modifications to the pyrazolone core can enhance apoptotic induction in cancer cells, making these compounds promising candidates for further development as anticancer agents.
Antimicrobial Properties
The compound has been studied for its antimicrobial activity. A study on copper(II) complexes derived from related pyrazolone compounds demonstrated potent activity against bacteria such as Escherichia coli and Staphylococcus aureus . The interaction of these complexes with metal ions enhances their biological activity, suggesting potential uses in treating infections.
Metal Complexation
This compound can form complexes with transition metals, such as copper(II). These metal complexes have been characterized using various spectroscopic techniques and show potential for applications in catalysis and as therapeutic agents due to their enhanced stability and reactivity compared to their free ligand forms .
Study on Anticancer Efficacy
A detailed study conducted on N-(3-acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amines revealed that structural analogs of the target compound could induce apoptosis in cancer cells effectively. The study highlighted that specific modifications to the pyrazolone structure could lead to lower EC50 values, indicating higher potency against cancer cell lines .
Antimicrobial Activity Evaluation
In evaluating the antimicrobial efficacy of copper(II) complexes derived from pyrazolone ligands, researchers found that these complexes exhibited significant bactericidal activity against multiple strains of bacteria. This suggests that the incorporation of metal ions into the compound's structure can enhance its therapeutic potential .
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one would depend on its interaction with biological targets. Potential mechanisms include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor interaction: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA binding: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- The 8-quinolylsulfonyl group distinguishes the target compound from analogs with thiobarbituric acid () or formyl substituents (). Its electron-withdrawing sulfonamide moiety may increase acidity at the pyrazolone carbonyl, enhancing metal-binding capacity .
Coordination Chemistry and Metal Chelation
- Zinc(II) Complexes: The hydrazono derivative in coordinates Zn(II) via azomethine nitrogen and carbonyl oxygen, forming a five-coordinate complex. The target compound’s sulfonamide group may adopt a similar tridentate mode, with possible coordination through sulfonyl oxygen and pyrazolone carbonyl .
- Lanthanide Extraction: highlights that 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one (a close analog) synergizes with HTTA for lanthanide extraction, forming Ln(TTA)₃·S adducts. The 8-quinolylsulfonyl group in the target compound may improve selectivity for heavier lanthanides due to steric and electronic effects .
Physicochemical Properties
- Solubility and Stability: The sulfonamide group enhances hydrophilicity compared to purely aromatic analogs (e.g., ’s formyl derivatives). However, the bulky quinoline ring may reduce solubility in polar solvents .
- Thermal Behavior : The zinc complex in retains coordinated water molecules up to 150°C. The target compound’s thermal stability is likely comparable due to strong metal-ligand bonds .
Biological Activity
2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one, also referred to by its CAS number 296771-78-3, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications supported by various research findings.
The molecular formula of this compound is C20H18N4O3S with a molar mass of 394.45 g/mol. It has notable physical properties such as:
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : 572.3 ± 60.0 °C
- Flash Point : 299.9 ± 32.9 °C
These properties suggest a stable compound suitable for various applications in medicinal chemistry and pharmacology .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focused on quinoline-based derivatives demonstrated their effectiveness against various bacterial strains, suggesting that the incorporation of quinoline moieties enhances antimicrobial potency .
Anti-inflammatory Effects
The compound has shown promise in treating inflammatory conditions. Studies have reported that pyrazoline derivatives possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines and mediators. This mechanism is particularly relevant in the context of diseases such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis .
Antipyretic and Analgesic Properties
Similar pyrazoline derivatives are known for their antipyretic and analgesic effects. The structural characteristics of this compound may contribute to these activities by modulating pain pathways and reducing fever through central nervous system mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins involved in inflammation and pain.
- Modulation of Cytokine Production : The compound potentially downregulates the production of inflammatory cytokines such as TNF-alpha and IL-6.
- Antioxidant Properties : Some studies suggest that pyrazoline derivatives exhibit antioxidant activity, which can protect tissues from oxidative stress associated with inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Study : A comparative analysis showed that quinoline derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, reinforcing the potential application of compounds like this compound in treating infections .
- Inflammation Model : In an experimental model for COPD, a derivative demonstrated significant reductions in airway inflammation markers when compared to control groups, indicating its potential use in respiratory diseases .
Q & A
Q. How do steric effects influence the regioselectivity of substituents on the pyrazolinone core?
- Methodology : Steric maps (DFT calculations) reveal that bulky groups (e.g., 8-quinolylsulfonyl) favor substitution at the 4-position due to reduced steric hindrance. Experimental validation via NOESY NMR shows proximity between the methyl group (C2) and the phenyl ring, directing electrophiles to the 4-amino site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
